molecular formula C12H14N2O B15322968 2-Amino-3-(quinolin-2-yl)propan-1-ol

2-Amino-3-(quinolin-2-yl)propan-1-ol

Cat. No.: B15322968
M. Wt: 202.25 g/mol
InChI Key: BRYUBCDFOCHSBZ-UHFFFAOYSA-N
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Description

2-Amino-3-(quinolin-2-yl)propan-1-ol is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(quinolin-2-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate amino alcohols. One common method involves the condensation of quinoline-2-carbaldehyde with 2-amino-1-propanol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(quinolin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

2-Amino-3-(quinolin-2-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-(quinolin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the amino and hydroxyl groups can form hydrogen bonds with target proteins, affecting their function and activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(quinolin-3-yl)propan-1-ol
  • 2-Amino-3-(quinolin-4-yl)propan-1-ol
  • 2-Amino-3-(quinolin-5-yl)propan-1-ol

Comparison

2-Amino-3-(quinolin-2-yl)propan-1-ol is unique due to the position of the quinoline moiety, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles. The specific position of the quinoline ring can also affect the compound’s solubility, stability, and overall physicochemical properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-amino-3-quinolin-2-ylpropan-1-ol

InChI

InChI=1S/C12H14N2O/c13-10(8-15)7-11-6-5-9-3-1-2-4-12(9)14-11/h1-6,10,15H,7-8,13H2

InChI Key

BRYUBCDFOCHSBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(CO)N

Origin of Product

United States

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